4-(4-Benzyloxyphenyl)-3-methylbenzoic acid
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Description
“4-(4-Benzyloxyphenyl)-3-methylbenzoic acid” is a para-substituted phenyl-acetic acid derivative . Its molecules exist in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a liquid crystal compound, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), was prepared and characterized . Another study reported the discovery and structural optimization of 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2 (1H)-ones as RORc inverse agonists .Scientific Research Applications
1. Chemical Synthesis and Reactions
4-(4-Benzyloxyphenyl)-3-methylbenzoic acid and its derivatives play a significant role in the synthesis of various chemical compounds. For instance, the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate involves reactions with m-chloroperbenzoic acid, leading to the formation of corresponding 3-aryl-2,4(1H,3H)-quinazolinediones (Azizian et al., 2000). Additionally, studies have shown that 4-methylbenzoic acid, a derivative, exhibits a planar structure and forms supramolecular assemblies through hydrogen bonding, indicating its utility in the formation of structured materials (Thanigaimani et al., 2013).
2. Material Sciences and Polymer Technology
In material sciences, benzoic acid and its substituted derivatives, including 4-methylbenzoic acid, have been used as dopants for polyaniline, a conducting polymer. These dopants influence the polymer's properties, such as its conductivity and thermal stability, opening doors for various applications in electronic devices and sensors (Amarnath & Palaniappan, 2005).
3. Pharmaceutical and Antimicrobial Studies
Compounds structurally related to 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid have shown potential in pharmaceutical research. For instance, derivatives of benzoic acid have been isolated from natural sources and demonstrated activity against Mycobacterium tuberculosis, indicating potential therapeutic applications (Deng et al., 2013).
4. Environmental and Analytical Applications
The study and analysis of environmental samples often involve compounds like 4-methylbenzoic acid. For example, analytical methods have been developed to measure the concentrations of environmental phenols like methylparaben, a derivative of p-hydroxybenzoic acid, in human milk, demonstrating the compound's relevance in environmental health and safety assessments (Ye et al., 2008).
properties
IUPAC Name |
3-methyl-4-(4-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-15-13-18(21(22)23)9-12-20(15)17-7-10-19(11-8-17)24-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBXCSWWOJSHOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692244 |
Source
|
Record name | 4'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzyloxyphenyl)-3-methylbenzoic acid | |
CAS RN |
167627-35-2 |
Source
|
Record name | 4'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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